![molecular formula C19H14FN5O3 B2750983 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-62-4](/img/structure/B2750983.png)
2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is found in a variety of heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These compounds are of considerable chemical and pharmacological importance, with activities including antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to create polyfunctionally substituted heterocycles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4-one moiety . Substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties can lead to interesting pharmacological properties, possibly by increasing the π-stacking .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block . This is used to create polyfunctionalized heterocyclic compounds with pharmacological interest .
Scientific Research Applications
Radiosynthesis and PET Imaging
Compounds from the pyrazolopyrimidine family, related to the specified chemical, have been utilized in the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). One such compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging. This compound has shown potential in neuroinflammation PET images (Dollé et al., 2008).
Anticancer Agents
Certain derivatives of the pyrazolopyrimidine family have been tested for their anticancer activity. For example, compounds synthesized with various aryloxy groups attached to the pyrimidine ring exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation Biomarker
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for the TSPO, have been radiolabeled and used in in vitro autoradiography and PET imaging for neuroinflammation (Damont et al., 2015).
A2A Adenosine Receptor Probes
Pyrazolopyrimidin-amine derivatives, similar in structure to the mentioned compound, have been synthesized as high-affinity antagonists for the A2A adenosine receptor. These compounds have been used as pharmacological probes for studying the A2A adenosine receptor, with potential applications in neuroscience research (Kumar et al., 2011).
Anti-Inflammatory Activity
Derivatives of the specified compound have shown significant anti-inflammatory activity in various assays. For instance, compounds containing a pyrazole moiety and an acetamide group exhibited notable anti-inflammatory effects, suggesting their potential application in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Novel Drug Discovery
Pyrazoles, including those related to the mentioned compound, are active molecules in novel drug discovery. Their synthesis and evaluation for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities have been explored, contributing to the search for new therapeutic agents (Thangarasu et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-13-6-8-15(9-7-13)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPQEDPNWWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

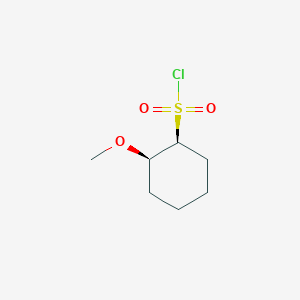

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
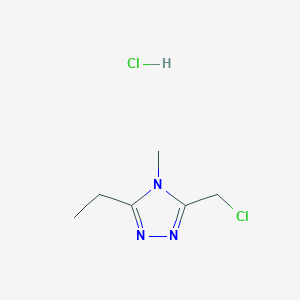
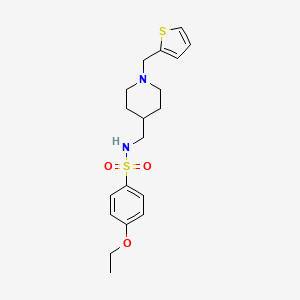
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)
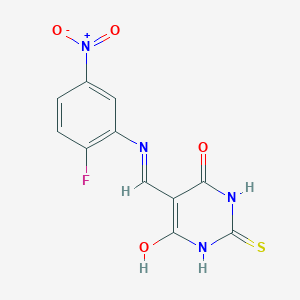
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)
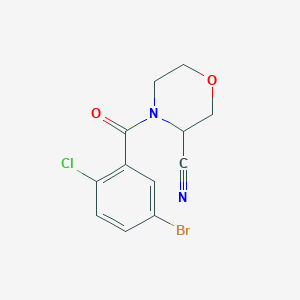
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)
